Methyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate
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Overview
Description
Methyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate is an organic compound known for its unique structural features and potential applications in various fields. This compound contains a cyclopropane ring, a fluorophenyl group, and a methyl ester functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluorobenzyl chloride with 2,2-dimethylcyclopropanecarboxylic acid in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorophenylacetate: Shares the fluorophenyl group but differs in the ester and cyclopropane ring structure.
1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid: Similar structure but lacks the methyl ester group.
Uniqueness
Methyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate is unique due to its combination of a cyclopropane ring, a fluorophenyl group, and a methyl ester functional group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H15FO2 |
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Molecular Weight |
222.25 g/mol |
IUPAC Name |
methyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H15FO2/c1-12(2)8-13(12,11(15)16-3)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
NFYICCVEHQGXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C2=CC=C(C=C2)F)C(=O)OC)C |
Origin of Product |
United States |
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